1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine 1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1344371-97-6
VCID: VC8425034
InChI: InChI=1S/C10H18N4O/c11-10-2-5-14(12-10)4-1-3-13-6-8-15-9-7-13/h2,5H,1,3-4,6-9H2,(H2,11,12)
SMILES: C1COCCN1CCCN2C=CC(=N2)N
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine

CAS No.: 1344371-97-6

Cat. No.: VC8425034

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine - 1344371-97-6

CAS No. 1344371-97-6
Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 1-(3-morpholin-4-ylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C10H18N4O/c11-10-2-5-14(12-10)4-1-3-13-6-8-15-9-7-13/h2,5H,1,3-4,6-9H2,(H2,11,12)
Standard InChI Key VFKFPZJOKUVRGP-UHFFFAOYSA-N
SMILES C1COCCN1CCCN2C=CC(=N2)N
Canonical SMILES C1COCCN1CCCN2C=CC(=N2)N

Structural and Chemical Characteristics

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) functionalized with two substituents:

  • Amine group (-NH₂) at the 3-position: This group enhances reactivity in nucleophilic substitution and condensation reactions .

  • 3-(Morpholin-4-yl)propyl chain at the 1-position: The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) introduces polarity and potential hydrogen-bonding capabilities, while the propyl spacer balances lipophilicity .

Molecular Formula: C₉H₁₇N₅O
Molecular Weight: 223.27 g/mol (calculated).
Key Functional Groups:

  • Primary amine (-NH₂)

  • Tertiary amine (morpholine)

  • Aromatic pyrazole

Synthetic Pathways and Optimization

While direct synthesis reports for 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine are scarce, analogous reactions involving pyrazole amines and alkylating agents provide a foundation for plausible routes:

Nucleophilic Alkylation of Pyrazole Amine

A common strategy for introducing alkyl chains to pyrazole involves nucleophilic substitution. For example, 1H-pyrazol-3-amine reacts with alkyl halides in the presence of bases like cesium carbonate (Cs₂CO₃) . Adapting this method:

  • Reaction Scheme:
    1H-Pyrazol-3-amine+3-(Morpholin-4-yl)propyl bromideCs2CO3,DMF1-[3-(Morpholin-4-yl)propyl]-1H-pyrazol-3-amine\text{1H-Pyrazol-3-amine} + \text{3-(Morpholin-4-yl)propyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{1-[3-(Morpholin-4-yl)propyl]-1H-pyrazol-3-amine}

  • Conditions:

    • Solvent: Dimethylformamide (DMF) or acetonitrile

    • Temperature: 80–100°C

    • Duration: 12–24 hours .

  • Yield Optimization:

    • Microwave-assisted synthesis (e.g., 190°C for 20 minutes) improves reaction efficiency, as demonstrated in phenyl-substituted pyrazole derivatives .

Reductive Amination

An alternative route involves reductive amination between 1H-pyrazol-3-amine and morpholine-containing aldehydes:

  • Reagents: Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.

  • Advantages: Avoids harsh alkylating agents and enhances selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Calculated Log P: ~0.5 (estimated using fragment-based methods). The morpholine group reduces hydrophobicity compared to unsubstituted pyrazole amines (Log P = -0.02 for 1H-pyrazol-3-amine) .

  • Aqueous Solubility: ~15–30 mg/mL (predicted), attributable to the morpholine’s polarity .

Pharmacokinetic Predictions

  • GI Absorption: High (>80%), due to moderate molecular weight and balanced lipophilicity.

  • BBB Permeability: Low (similar to 1H-pyrazol-3-amine), as polar morpholine impedes passive diffusion .

  • CYP450 Interactions: Unlikely to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 7.8 (s, 1H, pyrazole-H)

    • δ 6.2 (s, 2H, NH₂)

    • δ 3.6 (t, 4H, morpholine-OCH₂)

    • δ 2.4 (m, 6H, morpholine-NCH₂ and propyl-CH₂)

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